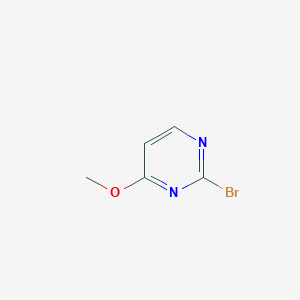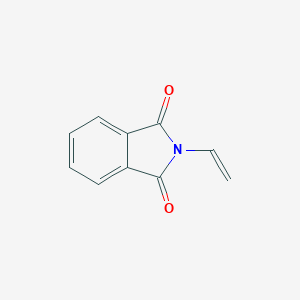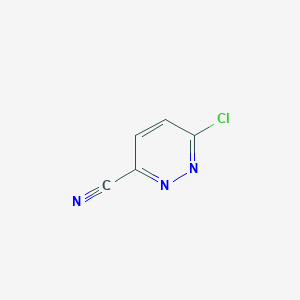
4-Chloro-2-methylbenzaldehyde
Übersicht
Beschreibung
4-Chloro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO . It has an average mass of 154.594 Da and a monoisotopic mass of 154.018539 Da . It is also known by its IUPAC name, 4-Chloro-2-methylbenzaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylbenzaldehyde consists of a benzene ring with a chlorine atom and a methyl group attached at the 4th and 2nd positions, respectively, and a formyl group (C=O) attached at the 1st position .Wissenschaftliche Forschungsanwendungen
Cascade Reactions Producing Methylbenzaldehydes : A study by Moteki, Rowley, and Flaherty (2016) in "ACS Catalysis" explored the formation of methylbenzaldehydes, including 2- and 4-methylbenzaldehyde, through sequential aldol condensations in ethanol upgrading reactions. These findings are significant for the selective conversion of bioethanol to value-added chemicals (Moteki, Rowley, & Flaherty, 2016).
Copper-Catalyzed Oxidation of Benzyl Alcohols : Wu et al. (2016) in "Applied Organometallic Chemistry" demonstrated a copper-catalyzed method for converting benzylic alcohols to aldehydes like 4-methylbenzaldehyde in water. This method is notable for its high yields and functional group tolerance (Wu et al., 2016).
Conformational Preferences of Fluoroaldehyde Groups : Schaefer, Salman, and Wildman (1980) in the "Canadian Journal of Chemistry" examined the conformational preferences of 2-methylbenzaldehyde and its derivatives, including 4-chloro-2-methylbenzoyl fluoride, highlighting the significance of spin-spin coupling constants in these analyses (Schaefer, Salman, & Wildman, 1980).
Synthesis and Antibacterial Activity of 4-Hydroxy-2-Methylchalcone : Ismiyarto et al. (2018) in "Jurnal Kimia Sains dan Aplikasi" investigated the synthesis of 4-hydroxy-2-methylchalcone from 4-hydroxy-2-methylbenzaldehyde and its antibacterial properties. This research provides insights into the potential medical applications of such compounds (Ismiyarto et al., 2018).
Zinc Complexes with Antibacterial Activity : Chohan, Scozzafava, and Supuran (2003) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" described the synthesis of zinc complexes using Schiff bases derived from benzothiazole and various aldehydes, including 2-amino-4-chloro-2-methylbenzaldehyde. These complexes were tested for their antibacterial properties (Chohan, Scozzafava, & Supuran, 2003).
Chromatographic Analysis of Chlorinated 4-Hydroxybenzaldehydes : Korhonen and Knuutinen (1984) in "Journal of Chromatography A" conducted a study on the separation of chlorinated 4-hydroxybenzaldehydes, which are structurally related to 4-chloro-2-methylbenzaldehyde, using a non-polar SE-30 capillary column (Korhonen & Knuutinen, 1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXSEAVHGJWSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373989 | |
| Record name | 4-chloro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylbenzaldehyde | |
CAS RN |
40137-29-9 | |
| Record name | 4-chloro-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40137-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)





![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)


![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)


